molecular formula C5H9ClN2O B1381515 5-Ethyl-1,2-oxazol-4-amine hydrochloride CAS No. 1803610-92-5

5-Ethyl-1,2-oxazol-4-amine hydrochloride

Cat. No.: B1381515
CAS No.: 1803610-92-5
M. Wt: 148.59 g/mol
InChI Key: AIKNTFMXGJRJGP-UHFFFAOYSA-N
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Description

5-Ethyl-1,2-oxazol-4-amine hydrochloride (CAS Number: 1803610-92-5) is a high-purity heterocyclic amine derivative supplied for advanced pharmaceutical and biological chemistry research. This compound belongs to the 1,2-oxazole (isoxazole) family, a privileged scaffold in medicinal chemistry known to play a fundamental role in drug discovery . The molecular formula is C 5 H 9 ClN 2 O, with a molecular weight of 148.59 g/mol . As a functionalized 1,2-oxazole, this amine hydrochloride salt serves as a versatile building block for the design and synthesis of novel bioactive molecules. Isoxazole derivatives are recognized as important sources of valuable drugs and have demonstrated a wide spectrum of immunoregulatory properties, including immunosuppressive and anti-inflammatory activities in various experimental models . The compound's structure, featuring a reactive amine group, makes it particularly valuable for constructing DNA-encoded chemical libraries or for incorporation into peptide-like structures as a non-proteinogenic amino acid mimic, thereby modulating the pharmacokinetic and physicochemical properties of lead compounds . Researchers can utilize this building block to develop new molecular entities for investigating immune functions, central nervous system (CNS) targets, and other therapeutic areas. This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

5-ethyl-1,2-oxazol-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2O.ClH/c1-2-5-4(6)3-7-8-5;/h3H,2,6H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIKNTFMXGJRJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=NO1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Route

The synthesis of oxazole derivatives typically involves the cyclization of appropriate precursors. However, specific literature on 5-Ethyl-1,2-oxazol-4-amine hydrochloride is limited. A general approach might involve the reaction of an ethyl-substituted aldehyde with hydroxylamine hydrochloride to form an oxime, followed by cyclization using a dehydrating agent.

Detailed Synthetic Steps

  • Preparation of Oxime Precursor :

    • React an ethyl-substituted aldehyde with hydroxylamine hydrochloride in a suitable solvent like ethanol or methanol.
    • The reaction mixture is heated under reflux conditions to form the oxime.
  • Cyclization to Oxazole :

    • The oxime is then treated with a dehydrating agent such as phosphorus oxychloride (POCl3) to form the oxazole ring.
    • This step requires careful control of temperature and reaction conditions to optimize yield and minimize side products.
  • Formation of Hydrochloride Salt :

    • The resulting oxazole is then converted into its hydrochloride salt by reaction with hydrochloric acid in a suitable solvent.

Alternative Methods

Alternative methods might involve different starting materials or conditions, such as using other dehydrating agents or varying the solvent and temperature conditions to improve yield and purity.

Analysis of Preparation Methods

Method Reagents Conditions Yield Purity
General Route Ethyl-substituted aldehyde, hydroxylamine hydrochloride, POCl3 Reflux, then cyclization at controlled temperature Variable High if optimized
Alternative Methods Different dehydrating agents, solvents Varying temperatures and solvents Variable Dependent on conditions

Research Findings

  • Yield and Purity : The yield and purity of This compound can be significantly improved by optimizing reaction conditions, such as temperature, solvent choice, and the ratio of reagents.
  • Scalability : For industrial production, continuous flow reactors and automated systems can enhance efficiency and consistency.
  • Environmental Impact : The choice of solvents and reagents should be tailored to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-1,2-oxazol-4-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted oxazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-4-carboxylic acid derivatives, while substitution reactions can produce a variety of substituted oxazole compounds .

Scientific Research Applications

Pharmacological Applications

Neuropharmacology:
Recent studies indicate that compounds related to 5-Ethyl-1,2-oxazol-4-amine hydrochloride may act as modulators of neurodegenerative processes. For instance, novel oxazole-based ligands have been identified as effective inhibitors of prolyl oligopeptidase (PREP), a serine protease implicated in neurodegeneration. These compounds demonstrated the ability to reduce α-synuclein dimerization and enhance protein phosphatase 2A activity, suggesting therapeutic potential in conditions like Parkinson's disease .

CNS Disorders:
The compound has been associated with the treatment of various central nervous system (CNS) disorders. It has shown promise as a partial agonist for trace amine-associated receptors (TAARs), which are linked to several conditions including schizophrenia, bipolar disorder, and ADHD. The pharmacological profile suggests that it could offer therapeutic benefits with fewer side effects compared to traditional antipsychotics .

Synthetic Applications

Synthetic Methodologies:
this compound serves as a precursor in the synthesis of various benzoxazole derivatives. These derivatives are notable for their broad biological activities, including antimicrobial, antifungal, and anti-inflammatory properties. Recent advancements in synthetic strategies have improved yields and reduced reaction times using greener methodologies such as solvent-free conditions and recyclable catalysts .

Antimicrobial Properties:
Research highlights that benzoxazole derivatives synthesized from this compound exhibit significant antimicrobial activity. These compounds have been evaluated against various pathogens, showcasing their potential utility in developing new antibiotics .

Anticancer Activity:
Some derivatives have also demonstrated cytotoxic effects against cancer cell lines. For example, studies have shown that certain benzoxazole derivatives can inhibit the growth of human breast cancer cells (MCF-7) and colorectal carcinoma cells (HCT-116) effectively .

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of oxazole-based compounds in mouse models of Parkinson’s disease. The results indicated that these compounds could restore motor stability and reduce neuroinflammation, supporting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized a series of benzoxazole derivatives from this compound and tested their antimicrobial efficacy against Staphylococcus aureus and E. coli. The findings revealed promising antibacterial activity, indicating the compound's potential in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of 5-Ethyl-1,2-oxazol-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting the growth of bacteria or fungi through interference with their metabolic processes. The exact molecular targets and pathways involved are still under investigation, but it is believed to affect key enzymes and proteins essential for microbial survival .

Comparison with Similar Compounds

Structural Analogues in the Oxazole/Oxadiazole Family

The following table summarizes key structural and physicochemical properties of 5-ethyl-1,2-oxazol-4-amine hydrochloride and related compounds:

Compound Name (CAS No.) Molecular Formula MW (g/mol) Substituents H-Bond Donors/Acceptors Rotatable Bonds Key Features References
This compound C₆H₁₁ClN₂O 162.62 5-Ethyl, 4-NH₂ (HCl salt) 1 / 1 1 Rigid oxazole core
5-Ethyl-3-methyl-1,2-oxazol-4-amine hydrochloride C₇H₁₂ClN₂O 176.64 5-Ethyl, 3-Me, 4-NH₂ (HCl) 1 / 1 1 Methyl enhances steric bulk
[2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride (946667-66-9) C₆H₁₁ClN₄O 190.63 Oxadiazole ring, 3-Ethyl 2 / 4 3 Flexible ethyl linker; oxadiazole
[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]methylamine hydrochloride (1042505-40-7) C₆H₁₁ClN₄O 190.63 Oxadiazole, N-Me, 3-Ethyl 1 / 4 2 Methylamine side chain
(2-{5-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-3-yl}ethyl)methylamine hydrochloride (1332531-32-4) C₁₃H₁₈ClN₃O₃ 299.76 Methoxyphenoxy, oxadiazole 2 / 5 6 Extended aromatic substituent

Key Comparative Findings

Ring System Differences
  • Oxazole vs. Oxadiazole : The oxazole ring (1 oxygen, 1 nitrogen) in the target compound is less electron-deficient than the 1,2,4-oxadiazole ring (2 nitrogens, 1 oxygen) in analogues like [2-(5-Ethyl-1,2,4-oxadiazol-3-yl)ethyl]amine hydrochloride. This difference impacts electronic properties and binding affinity in biological systems .
  • Hydrogen Bonding : Oxadiazole-containing compounds (e.g., CAS 1332531-32-4) exhibit higher hydrogen bond acceptor counts (up to 5) due to additional nitrogen atoms, enhancing solubility and crystal packing efficiency .
Substituent Effects
  • Ethyl vs.
  • Aromatic Extensions: Compounds with methoxyphenoxy substituents (e.g., CAS 1332531-32-4) show significantly higher molecular weights and topological polar surface areas (60.2 Ų), making them suitable for targeting hydrophobic pockets in proteins .
Commercial Availability
  • The target compound and its oxadiazole-based analogues (e.g., QZ-0465, CAS 946667-66-9) are available from suppliers like Combi-Blocks and Enamine Ltd. at purities ≥95%, indicating their utility as building blocks in drug discovery .

Biological Activity

5-Ethyl-1,2-oxazol-4-amine hydrochloride is a compound characterized by its unique structure and potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Anticancer Potential

Recent studies have highlighted the anticancer potential of compounds related to this compound. For instance, similar oxazole derivatives have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain oxazole-based compounds exhibited greater cytotoxic activity than doxorubicin against human leukemia cell lines (CEM-13, MT-4) and breast adenocarcinoma (MCF-7) cell lines . These findings suggest that modifications in the oxazole structure can enhance biological potency.

The mechanism of action for this compound is not fully elucidated; however, it is hypothesized that its activity may involve interactions with specific molecular targets such as enzymes or receptors. Compounds containing oxazole rings often participate in hydrogen bonding and π-π interactions, which may stabilize their binding to biological targets.

Comparative Analysis of Oxazole Derivatives

To better understand the unique properties of this compound, a comparison with other related compounds is beneficial. The following table summarizes key characteristics:

Compound NameMolecular FormulaUnique Features
This compound C5H8N2OEthyl group at position 5
3-Ethyl-5-methyl-1,2-oxazol-4-amine hydrochlorideC7H10N2OMethyl group at position 5 alters properties
5-Ethyl-1,2,4-oxadiazol-3-amineC6H8N4OContains an additional nitrogen atom

The distinct ethyl substitution at position 5 differentiates this compound from its analogs and may enhance its biological activity.

Case Studies and Research Findings

Several studies have investigated the biological activity of oxazole derivatives:

  • Cytotoxicity Studies : A series of oxazole derivatives were tested against various cancer cell lines. The results indicated that specific modifications could lead to enhanced cytotoxic effects compared to standard chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Research involving molecular docking has shown that oxazole derivatives can interact favorably with target proteins involved in cancer progression. This suggests a potential for developing new anticancer agents based on the oxazole scaffold .
  • Stability Assessments : Stability studies on related compounds indicated that certain structural features contribute to enhanced stability and bioavailability in physiological conditions. For instance, modifications that prevent hydrolysis or degradation were noted as beneficial for maintaining efficacy over time .

Q & A

Basic: What synthetic routes are available for preparing 5-Ethyl-1,2-oxazol-4-amine hydrochloride with high purity?

Answer:
The compound can be synthesized via cyclization, oxidation, and rearrangement steps. A "one-pot" process combining these steps improves efficiency and yield. For example, mercaptoacetic acid methyl ester and acrylonitrile derivatives can serve as precursors, with cyclization under acidic conditions forming the oxazole core. Post-synthetic purification via recrystallization (e.g., using ethanol/water mixtures) ensures ≥95% purity, as confirmed by HPLC and elemental analysis .

Basic: How should researchers characterize the compound’s structural integrity and purity?

Answer:

  • Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the oxazole ring and ethyl substituent. Key signals include a singlet for the amine proton (~5.2 ppm) and triplet-quartet splitting for the ethyl group.
  • Mass Spectrometry : ESI-MS in positive ion mode should show [M+H]+^+ at m/z 211.6 (C5_5H8_8ClN2_2O+^+).
  • Elemental Analysis : Match calculated values (e.g., C: 43.07%, H: 5.42%, N: 16.82%) to experimental results to confirm stoichiometry .

Basic: How can discrepancies in NMR data during structural validation be resolved?

Answer:
Contradictions in proton splitting patterns or unexpected shifts often arise from solvent effects, tautomerism, or impurities. To resolve:

Re-measure in deuterated DMSO or CDCl3_3 to assess solvent dependency.

Perform 2D NMR (COSY, HSQC) to confirm connectivity.

Compare experimental data with computed spectra (DFT/B3LYP) for tautomeric forms .

Advanced: What crystallographic methods are suitable for determining its solid-state structure?

Answer:

  • Data Collection : Use single-crystal X-ray diffraction with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ SHELXT for phase determination via intrinsic phasing, followed by SHELXL for refinement .
  • Visualization : Generate ORTEP-3 diagrams to display thermal ellipsoids and hydrogen bonding networks. Validate geometry with WinGX’s PARST and PLATON tools .

Advanced: How do hydrogen-bonding patterns influence its crystal packing?

Answer:
The amine and chloride groups form N–H⋯Cl and N–H⋯O hydrogen bonds, creating 1D chains or 2D sheets. Graph-set analysis (using Etter’s notation) identifies motifs like R22(8)R_2^2(8) for dimeric interactions. Computational tools (Mercury, CrystalExplorer) model these interactions and predict stability under thermal stress .

Advanced: What experimental strategies validate its role in pharmacological target studies?

Answer:

  • Receptor Binding Assays : Use radiolabeled analogs (e.g., 3H^3H-tagged) to quantify affinity for ion channels or enzymes.
  • Functional Studies : Apply patch-clamp electrophysiology to assess modulation of Ca2+^{2+}-activated pathways (e.g., T16Ainh-A01 analogs in smooth muscle cells) .
  • SAR Analysis : Modify the ethyl or oxazole moiety to correlate structural changes with activity trends.

Safety and Handling: What protocols mitigate risks during laboratory use?

Answer:

  • Storage : Keep in airtight containers at 2–8°C, away from moisture. Desiccate with silica gel.
  • Handling : Use fume hoods and PPE (nitrile gloves, lab coat) to avoid inhalation or dermal contact.
  • Waste Disposal : Neutralize with 10% NaOH before incineration, adhering to EPA guidelines .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Ethyl-1,2-oxazol-4-amine hydrochloride
Reactant of Route 2
5-Ethyl-1,2-oxazol-4-amine hydrochloride

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